molecular formula C6H13NO2 B146827 ethyl 3-aminobutanoate CAS No. 5303-65-1

ethyl 3-aminobutanoate

Cat. No.: B146827
CAS No.: 5303-65-1
M. Wt: 131.17 g/mol
InChI Key: HHIOOBJZIASBFF-UHFFFAOYSA-N
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Description

ethyl 3-aminobutanoate, also known as this compound, is an organic compound with the molecular formula C6H13NO2. It is a colorless liquid that is soluble in alcohols and ethers but insoluble in water. This compound is used in various fields, including organic synthesis, pharmaceuticals, and fragrances .

Chemical Reactions Analysis

ethyl 3-aminobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 3-aminobutanoate has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.

    Biology: It is used in the study of amino acid metabolism and enzyme-catalyzed reactions.

    Medicine: It is used as an active ingredient in some pharmaceutical formulations.

    Industry: It is used in the production of flavors and fragrances

Mechanism of Action

The mechanism of action of ethyl 3-aminobutyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then interact with different receptors and enzymes, exerting their effects on biological systems .

Comparison with Similar Compounds

ethyl 3-aminobutanoate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOOBJZIASBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314973
Record name Ethyl 3-aminobutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5303-65-1
Record name Ethyl 3-aminobutyrate
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URL https://commonchemistry.cas.org/detail?cas_rn=5303-65-1
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Record name Ethyl 3-aminobutyrate
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Record name 5303-65-1
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Record name Ethyl 3-aminobutyrate
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Record name Ethyl 3-aminobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 3-aminobutyrate in polyamine research?

A: Ethyl 3-aminobutyrate serves as a key starting material for synthesizing α-methylspermidine. [, ] This polyamine analog is particularly important because it can prevent the detrimental health effects caused by spermidine depletion in transgenic rats engineered to overproduce spermine/spermidine N1-acetyltransferase. [, ]

Q2: Can you describe the synthesis of α-methylspermidine from ethyl 3-aminobutyrate?

A: α-Methylspermidine (1,8-diamino-5-azanonane) is synthesized from ethyl 3-aminobutyrate through a five-step process. This synthetic route has proven to be highly efficient, leading to a high overall yield. [, ] Researchers have also utilized ethyl 3-aminobutyrate to synthesize other biologically relevant compounds like α-methylspermine and bis-α,α'-methylated spermine. []

Q3: How does Candida antarctica lipase B interact with ethyl 3-aminobutyrate?

A: Candida antarctica lipase B can catalyze reactions involving ethyl 3-aminobutyrate and various reagents like butyl butanoate, 2,2,2-trifluoroethyl butanoate, and butanol. [, ] The enzyme exhibits chemo- and enantioselectivity, with the possibility of sequential resolution where both the amino and ester functionalities of ethyl 3-aminobutyrate can react. [] The size of the substrate influences the reaction pathway, with larger substrates like ethyl 3-aminopentanoate showing less likelihood of sequential resolution. []

Q4: Are there any studies on the stereospecificity of enzymes acting on derivatives of ethyl 3-aminobutyrate?

A: Yes, research using enantiomers of 1-amino-8-acetamido-5-azanonane dihydrochloride, synthesized from (R)- and (S)-alaninols and structurally related to ethyl 3-aminobutyrate, has provided insights into enzyme stereospecificity. [] Studies with recombinant human polyamine oxidase (PAO), which typically acts on achiral substrates, demonstrated a strong preference for the (R)-isomer of 1-amino-8-acetamido-5-azanonane dihydrochloride. [] This finding provides the first evidence of a hidden stereospecific potential in PAO. []

Q5: Has ethyl 3-aminobutyrate been used in material science applications?

A: Yes, ethyl 3-aminobutyrate, alongside ethyl-11-aminoundecanoate, has been investigated for modifying chlorinated natural rubber. [] This research aimed to develop environmentally friendly antifouling paints with extended lifespans and lacking toxic components. []

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